Subelliptenone G

Descripción general

Descripción

Subelliptenone G is a natural product that belongs to the diterpenoid class. It was first isolated from the plant Subersenium groundsel (Senecio subbellipticus). This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Subelliptenone G can be synthesized through various synthetic routes. One common method involves the extraction from the root bark of Garcinia subelliptica. The process typically includes collection, extraction, and purification of the plant material .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The specific methods depend on the desired purity and application of the compound. Techniques such as column chromatography and preparative thin-layer chromatography are often employed to achieve high purity .

Análisis De Reacciones Químicas

Key Reaction Features:

-

Catalyst : Rhodium(III) complexes (e.g., [Cp*RhCl₂]₂).

-

Conditions : Mild temperatures (60–80°C), aerobic conditions.

-

Scope : Tolerates electron-donating and electron-withdrawing substituents on both substrates.

Mechanism :

-

C–H Activation : Rh(III) coordinates to the pyridine directing group, activating the ortho C–H bond.

-

Oxidative Coupling : 1,4-Benzoquinone undergoes coupling with the activated aryl group.

-

O-Annulation : Intramolecular cyclization forms the xanthone core.

-

Rearomatization : Loss of water or hydrogen completes the process.

Late-Stage Functionalization

Subelliptenone G’s structure allows for further derivatization, such as:

Halogenation

Electrophilic halogenation (e.g., bromination or iodination) occurs at the electron-rich positions of the xanthone ring. For example:

-

Reagent : N-bromosuccinimide (NBS) or I₂.

-

Position : Predominantly at C-3 and C-6 due to directing effects of hydroxyl/methoxy groups .

Oxidation/Reduction

-

Oxidation : Side-chain hydroxyl groups can be oxidized to ketones using Jones reagent or TEMPO/oxone.

-

Reduction : Quinone moieties (if present) are reduced to hydroquinones with NaBH₄ or H₂/Pd-C .

Biological Activity-Driven Modifications

This compound’s bioactivity (e.g., antitumor or antimicrobial properties) has prompted studies on structure-activity relationships (SAR). Common modifications include:

Esterification/Acylation

-

Reagents : Acetic anhydride, benzoyl chloride.

-

Target Sites : Hydroxyl groups at C-1 and C-8.

-

Impact : Increased lipophilicity enhances membrane permeability .

Glycosylation

-

Method : Koenigs–Knorr reaction with protected glycosyl bromides.

Challenges and Limitations

-

Regioselectivity : Competing sites for electrophilic attack complicate halogenation.

-

Stability : Quinone intermediates are prone to over-reduction or polymerization.

-

Scalability : Rh-catalyzed methods require optimization for industrial-scale synthesis.

Recent Advances

Emergent strategies include:

Aplicaciones Científicas De Investigación

Chemical Research

Subelliptenone G serves as a model compound in chemical studies focused on oxidation and reduction reactions. It is used to understand the mechanisms of electron transfer and hydrogen transfer, which are fundamental processes in organic chemistry.

Key Reactions:

- Oxidation : The compound can undergo oxidation using agents such as potassium permanganate or hydrogen peroxide.

- Reduction : It can also be reduced using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : this compound can participate in substitution reactions with halogens and nucleophiles.

Biological Research

The biological applications of this compound are extensive, particularly in pharmacology and biochemistry.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory therapies. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

This compound has demonstrated antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness against multidrug-resistant strains highlights its potential as a therapeutic agent in combating infections.

Medicinal Applications

The therapeutic potential of this compound is being explored in several areas:

Cancer Research

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its role in targeting specific oncogenic pathways is under investigation.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of this compound, indicating its potential utility in treating neurodegenerative diseases by reducing neuroinflammation and oxidative damage.

Industrial Applications

In the industrial sector, this compound is being researched for its applications in developing new materials and chemical processes. Its unique properties make it suitable for formulating innovative products in cosmetics and food preservation.

Case Studies

Mecanismo De Acción

The mechanism of action of Subelliptenone G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through electron-transfer and hydrogen-transfer mechanisms. These interactions can lead to the modulation of various biological processes, including antioxidant and anti-inflammatory activities .

Comparación Con Compuestos Similares

Subelliptenone G is similar to other xanthones, such as garcinone C, γ-mangostin, and mangiferin. it is unique due to its specific structure and biological activities. The following compounds are similar to this compound:

- Garcinone C

- γ-Mangostin

- Mangiferin

- 1,6,7-Trihydroxy-xanthone

- 1,2,5-Trihydroxyxanthone

- 1,5,6-Trihydroxyxanthone

- Norathyriol

- 1,3,5,6-Tetrahydroxy-xanthone

- Isojacareubin

- 1,3,5,8-Tetrahydroxyxanthone

- Isomangiferin

- 2-Hydroxyxanthone

- 7-O-Methylmangiferin

- Neomangiferin

- Lancerin .

This compound stands out due to its unique combination of hydroxyl groups and its specific biological activities, making it a valuable compound for further research and development.

Actividad Biológica

Subelliptenone G is a xanthone compound isolated from the root bark of Garcinia subelliptica. It has garnered attention due to its notable biological activities, particularly its antioxidant, antidiabetic, and antiplasmodial properties. This article delves into the various biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

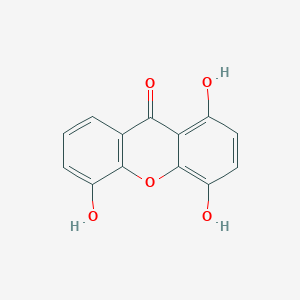

This compound is characterized as a simple oxygenated xanthone with the chemical structure of 1,4,5-trihydroxyxanthone. Its molecular formula is C15H10O5, and it features three hydroxyl groups that contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. The compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Key Findings:

- TEAC Values : In a study analyzing the electron transfer (ET) potential of xanthones, this compound exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.5841, which was significantly higher than its analogue 1,5-dihydroxyxanthone (TEAC = 0.0193), indicating its strong antioxidant potential .

- Comparative Antioxidant Activity : In comparison to other xanthones, this compound ranked among the top compounds for antioxidant activity due to its structural features that favor electron transfer .

| Compound | TEAC Value |

|---|---|

| This compound | 0.5841 |

| 1,5-Dihydroxyxanthone | 0.0193 |

| Mangiferin | 0.9170 |

Antidiabetic Activity

The antidiabetic potential of this compound has been explored through in vitro studies focusing on its inhibitory effects on key enzymes involved in carbohydrate metabolism.

Findings:

- α-Glucosidase and α-Amylase Inhibition : In vitro assays demonstrated that this compound effectively inhibited both α-glucosidase and α-amylase activities, suggesting its potential as a therapeutic agent for managing diabetes .

Antiplasmodial Activity

This compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.

Research Insights:

- Inhibitory Effects : Compounds derived from Garcinia forbesii, including this compound, showed significant inhibitory activity against P. falciparum, indicating potential use in malaria treatment .

The biological activities of this compound are attributed to its ability to donate electrons and scavenge free radicals due to the presence of hydroxyl groups in its structure. The antioxidant mechanisms involve both electron transfer and hydrogen atom transfer processes, which are crucial in neutralizing reactive oxygen species (ROS) .

Case Studies and Research Applications

Several studies have utilized molecular docking techniques to predict the interactions of this compound with target enzymes related to its biological activities.

Example Study:

A study conducted on isolated xanthones from Garcinia forbesii demonstrated that molecular docking analysis confirmed the in vitro activity of this compound against α-glucosidase and P. falciparum lactate dehydrogenase enzymes . This supports the hypothesis that structural features significantly influence biological efficacy.

Propiedades

IUPAC Name |

1,4,5-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSVZCUBASBXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.